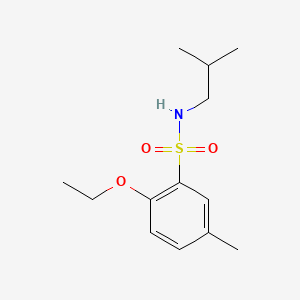
1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as PIT or PIT-1, and it belongs to the class of isoxazole-containing compounds.
Scientific Research Applications
Inhibition of Mycobacterium tuberculosis A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. One compound showed promising inhibition against both targets, indicating potential applications in antituberculosis therapies (V. U. Jeankumar et al., 2013).
Antiviral and Antimicrobial Activities Research involving the synthesis of new 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides demonstrated significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activities, highlighting potential applications in developing antiviral and antimicrobial agents (R. C. Krishna Reddy et al., 2013).
Antimicrobial and Antilipase Activities A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei reported good to moderate antimicrobial activity and significant antilipase activity, suggesting these compounds could be explored for therapeutic applications targeting microbial infections and lipid metabolism disorders (Serap Başoğlu et al., 2013).
Anti-arrhythmic Activity The synthesis and evaluation of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives showed significant anti-arrhythmic activity, providing a basis for further investigation in cardiovascular pharmacology (H. Abdel‐Aziz et al., 2009).
Herbicidal Activities The creation of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides designed as D1 protease inhibitors in plants showed moderate to good herbicidal activities, suggesting these compounds as potential leads in developing new herbicides (De-jin Hu et al., 2009).
properties
IUPAC Name |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(21-19-20-8-11-27-19)14-6-9-23(10-7-14)18(25)15-12-16(26-22-15)13-4-2-1-3-5-13/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXTHJVIFRYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)



![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

